Tert-butyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate, commonly known as TB-CHMIEL, is a psychoactive compound that belongs to the class of synthetic cannabinoids. It was first synthesized in 2011 by a group of researchers from Clemson University. TB-CHMIEL is a potent agonist of the CB1 receptor, which is predominantly expressed in the central nervous system. Due to its high binding affinity and selectivity to the CB1 receptor, TB-CHMIEL has been widely used in scientific research and drug development.
TB-CHMIEL has a molecular formula C15H24N2O2 and a molar mass of 264.36 g/mol. It has a melting point of 82-84 °C and a boiling point of 412.6 °C at 760 mmHg. TB-CHMIEL is a white crystalline powder that is soluble in ethanol, methanol, and chloroform.
The synthesis of TB-CHMIEL involves the reaction of tert-butyl (R)-3-aminobutanoate with ethyl chloroformate in the presence of triethylamine. The resultant intermediate is then reacted with cyclohexanone to form TB-CHMIEL. The purity and identity of TB-CHMIEL can be confirmed using various analytical methods, such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.
TB-CHMIEL can be analyzed using various analytical methods, such as high-performance liquid chromatography, gas chromatography, and mass spectrometry. These methods are useful in determining the purity, identity, and concentration of the compound.
TB-CHMIEL is a potent agonist of the CB1 receptor, which is involved in various physiological processes such as pain sensation, appetite regulation, and mood. In vitro studies have shown that TB-CHMIEL has a high affinity and selectivity to the CB1 receptor, which makes it a useful tool in studying the biological function of this receptor. In vivo studies have also demonstrated the pharmacological effects of TB-CHMIEL on the central nervous system, such as alterations in locomotor activity and memory impairment.
While TB-CHMIEL has been widely used in scientific research, its toxicity and safety profile are not well understood. Some reports suggest that synthetic cannabinoids such as TB-CHMIEL may have adverse effects on the liver, cardiovascular system, and reproductive system. Therefore, caution should be exercised when handling this compound in scientific experiments, and appropriate safety measures should be implemented.
TB-CHMIEL has been used in various scientific experiments, such as studying the roles of the CB1 receptor in neural circuitry and behavior, as well as developing new therapies for neurological and psychiatric disorders. TB-CHMIEL has also been used as a tool in drug discovery, as it provides a potent and selective pharmacological profile that can be targeted against various diseases.
Research on TB-CHMIEL is ongoing, with a focus on understanding its pharmacological and toxicological properties. Recent studies have explored the therapeutic potential of TB-CHMIEL in various neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia. However, more research is needed to fully understand the potential benefits and risks of TB-CHMIEL.
TB-CHMIEL has the potential to impact various fields of research and industry. Its potent and selective binding to the CB1 receptor makes it a valuable tool in drug discovery, as well as a potential therapeutic agent for various neurological and psychiatric disorders. Additionally, TB-CHMIEL may have industrial applications as a component in new materials or products.
While TB-CHMIEL shows promise in various scientific and industrial applications, there are limitations and challenges that need to be addressed. The safety and toxicity profile of TB-CHMIEL needs to be fully understood to ensure its safe use in scientific experiments and potential therapeutic applications. Additionally, more research is needed to uncover the full potential of TB-CHMIEL in drug discovery and other fields.
1. Investigating the structure-activity relationship of TB-CHMIEL and developing novel derivatives with improved pharmacological properties. 2. Understanding the long-term effects of TB-CHMIEL on the central nervous system and other organ systems. 3. Developing safer and more efficient synthetic routes for TB-CHMIEL and other synthetic cannabinoids. 4. Exploring the pharmacological effects of TB-CHMIEL in animal models of neurological and psychiatric disorders. 5. Determining the mechanisms underlying the pharmacological actions of TB-CHMIEL on the CB1 receptor. 6. Identifying potential drug-drug interactions of TB-CHMIEL with other medications. 7. Developing new analytical methods for the detection and quantification of TB-CHMIEL in various biological matrices. 8. Investigating the potential industrial applications of TB-CHMIEL as a component in new materials or products. 9. Expanding our understanding of the role of the CB1 receptor in various physiological processes and disease states. 10. Developing new therapeutic strategies that target the CB1 receptor and its downstream signaling pathways.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.